Product packaging for 3-Amino-L-alanine hydrochloride(Cat. No.:CAS No. 1482-97-9)

3-Amino-L-alanine hydrochloride

Cat. No.: B555142
CAS No.: 1482-97-9
M. Wt: 140.57 g/mol
InChI Key: SKWCZPYWFRTSDD-DKWTVANSSA-N
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Description

Significance as an Amino Acid Derivative in Biochemical Sciences

The importance of 3-Amino-L-alanine hydrochloride in the biochemical sciences stems from its role as a versatile building block and a modulator of biological processes. As an amino acid derivative, it shares fundamental properties with its proteinogenic counterparts, such as the presence of amino and carboxyl functional groups, which allow it to participate in a wide range of biochemical reactions. guidechem.comcymitquimica.com

A primary area of its significance lies in the synthesis of peptides and proteins with novel properties. guidechem.comcymitquimica.comchemicalbook.com By incorporating this non-standard amino acid into peptide chains, researchers can create molecules with altered conformations, stabilities, and biological activities. This approach is instrumental in the development of innovative pharmaceuticals and research probes. sigmaaldrich.com

Furthermore, this compound serves as a precursor in the synthesis of various biologically active compounds. ontosight.ai Its unique chemical structure provides a scaffold for the creation of more complex molecules with potential therapeutic applications. The study of how this compound and its derivatives interact with biological systems, such as enzymes and metabolic pathways, provides valuable insights into fundamental life processes. cymitquimica.com

Overview of Research Trajectories Involving this compound

The research applications of this compound are diverse and continue to expand. A significant trajectory of research involves its use as a tool to study enzyme mechanisms. Its structural similarity to natural amino acids allows it to interact with the active sites of enzymes, sometimes acting as an inhibitor. This property is invaluable for elucidating the function of specific enzymes and for designing drugs that target enzymatic activity.

Another prominent research area is its application in the field of neuroscience. guidechem.com While the exact mechanisms are still under investigation, some studies have explored its potential neurotoxic properties, which can provide insights into the pathways of certain neurodegenerative diseases. guidechem.commdpi.com

The compound is also a key player in the synthesis of specialized peptides and peptidomimetics. guidechem.comcymitquimica.com Researchers utilize this compound to introduce specific structural features into peptides, thereby influencing their biological function. This has implications for drug design and the development of new biomaterials. ontosight.ai

Finally, its role as a building block extends to the broader field of organic synthesis, where it is used as a starting material for the creation of a variety of organic molecules with potential applications in materials science and medicinal chemistry. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9ClN2O2 B555142 3-Amino-L-alanine hydrochloride CAS No. 1482-97-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,3-diaminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWCZPYWFRTSDD-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482-97-9
Record name 2,3-Diaminopropionic acid hydrochloride, (+)-
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Record name (S)-(+)-2,3-Diaminopropionic Acid Hydrochloride
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Record name 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE, (+)-
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Synthetic Methodologies for 3 Amino L Alanine Hydrochloride and Its Analogs

General Principles of Amino Acid Synthesis via Hydrochloride Formation

The synthesis of amino acids often culminates in the formation of their hydrochloride salts. This serves a dual purpose: it allows for the isolation and purification of the amino acid and protects the amino group during certain reactions. The basic amine group of an amino acid readily reacts with hydrochloric acid to form an ammonium (B1175870) salt. savemyexams.com This process is a standard acid-base reaction where the lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H+) from the hydrochloric acid. savemyexams.com

The formation of the hydrochloride salt is a crucial step in many synthetic routes, including the Strecker synthesis, where an α-amino nitrile is hydrolyzed with strong acid to yield an α-amino acid. masterorganicchemistry.com Similarly, in methods involving the hydrolysis of amides or esters, acidic work-up with hydrochloric acid is common to yield the final amino acid hydrochloride. masterorganicchemistry.com The hydrochloride salt form imparts greater stability and crystallinity to the amino acid, facilitating its handling and storage.

Targeted Synthesis Routes

Strategies for Diamino Acid Hydrochloride Production

The synthesis of diamino acid hydrochlorides, such as 3-Amino-L-alanine hydrochloride, requires specific strategies to introduce two amino groups into the carbon skeleton. One common approach involves the use of a precursor that already contains one nitrogen atom, followed by the introduction of the second. For instance, the synthesis of 2,4-diaminobutyric acid dihydrochloride (B599025) has been achieved from 2-bromo-4-butyrolactone. cdnsciencepub.com In this method, the bromolactone is reacted with potassium phthalimide, followed by hydrolysis to yield the diamino acid. cdnsciencepub.com

Another strategy involves the reduction of a dinitro compound. For example, 4,6-diamino-resorcinol hydrochloride can be synthesized by the nitroreduction of 4,6-dinitroresorcinol (B1581181) in the presence of a hydrazine (B178648) hydrate/noble metal catalyst system, followed by the addition of concentrated hydrochloric acid to precipitate the hydrochloride salt. google.com While not a direct synthesis of 3-Amino-L-alanine, this method illustrates a general principle applicable to the formation of diamino hydrochlorides.

Multi-step Synthesis Approaches for Modified L-Alanine Derivatives

The synthesis of modified L-alanine derivatives often involves multi-step reaction sequences to introduce specific functional groups. These methods typically start with a readily available chiral precursor, such as L-alanine itself, and employ protecting group strategies to selectively modify different parts of the molecule.

For instance, the synthesis of L-Alanine, 3-(2-aminoethoxy)-, hydrochloride involves the reaction of L-alanine with 2-aminoethanol, followed by the formation of the hydrochloride salt. ontosight.ai Other modifications, such as the introduction of a p-chlorophenyl group, can also be achieved through multi-step syntheses. ontosight.ai These syntheses often require careful control of reaction conditions to avoid racemization and to achieve the desired stereochemistry. tsijournals.com The use of protecting groups for both the amino and carboxyl functions is a common feature of these synthetic routes. acs.org

The following table summarizes some examples of multi-step syntheses for modified L-alanine derivatives:

Starting MaterialReagents/Key StepsProduct
L-alanine2-aminoethanol, HClL-Alanine, 3-(2-aminoethoxy)-, hydrochloride ontosight.ai
Alanine (B10760859)p-chlorophenyl group introduction, 2-methylpropoxy carbonyl group introduction, monosodium salt formationAlanine, 3-(p-chlorophenyl)-N-((2-methylpropoxy)carbonyl)-, monosodium salt, DL- ontosight.ai
(S)-AlaninePhthalic anhydride (B1165640), oxalyl chloride/DMFN-phthaloyl-(S)-alanyl chloride tsijournals.com

Preparation of Amino Acid Ester Hydrochlorides

Amino acid ester hydrochlorides are important intermediates in peptide synthesis and other organic transformations. nih.gov A common method for their preparation is the Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a large excess of hydrogen chloride. scielo.br This method, while effective, can be lengthy and require several solvent stripping operations. google.com

More convenient and milder methods have been developed. One such method utilizes trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. nih.gov This system efficiently converts a variety of amino acids, including natural, aromatic, and aliphatic ones, into their corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov The reaction is generally clean and proceeds under mild conditions. nih.gov

Another approach involves the use of chlorotrimethylsilane (B32843) as both a catalyst and a water-binding agent in the esterification of amino acids with alcohols. google.com This method can be carried out at temperatures ranging from 25°C to 70°C. google.com The use of halocarbonyl compounds in the presence of an excess of alcohol under anhydrous conditions also provides a route to amino acid ester hydrohalides. google.com

The table below provides an overview of different methods for preparing amino acid ester hydrochlorides:

MethodReagentsKey Features
Fischer EsterificationAlcohol, Hydrogen ChlorideTraditional method, can be lengthy. scielo.br
Trimethylchlorosilane MethodMethanol, TrimethylchlorosilaneRoom temperature reaction, good to excellent yields, mild conditions. nih.gov
Chlorotrimethylsilane CatalystAlcohol, ChlorotrimethylsilaneFunctions as catalyst and water-binding agent. google.com
Halocarbonyl Compound MethodAlcohol, Halocarbonyl CompoundAnhydrous conditions. google.com

Precursor-based Synthesis Approaches

Utilizing Asparagine Derivatives for Diaminopropionic Acid Formation

Asparagine, with its side-chain amide, serves as a valuable precursor for the synthesis of 2,3-diaminopropionic acid (DAP), the parent compound of 3-Amino-L-alanine. The conversion of asparagine to DAP can be achieved through a Hofmann-type rearrangement using a hypervalent iodine compound like phenyliodine(III) diacetate (PIDA) as the oxidant. mdpi.com

Another synthetic route starting from N(α)-Boc-Asp(OBn)-OH employs a Curtius rearrangement to establish the β-nitrogen, leading to the formation of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid. acs.org This method highlights the importance of appropriate protection of the α-nitrogen for the success of the rearrangement.

Furthermore, electrophilic amide analogues of (S)-2,3-diaminopropionic acid have been prepared from DAP itself. nih.gov This involves selective protection of the amino groups, esterification, and subsequent acylation to introduce various electrophilic groups. nih.gov These examples demonstrate the versatility of asparagine and its derivatives as starting materials for the synthesis of DAP and its analogs.

PrecursorKey ReactionProduct
N-protected glutamineHofmann-type rearrangement with PIDAγ-diamino butyric acid derivative mdpi.com
N(α)-Boc-Asp(OBn)-OHCurtius rearrangementN(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid acs.org
(S)-2,3-diaminopropionic acidSelective protection, esterification, acylationElectrophilic amide analogues of (S)-2,3-diaminopropionic acid nih.gov

Derivatization of Serine for Chloroalanine Ester Synthesis

The conversion of serine, a readily available amino acid, into chloroalanine esters represents a key strategic step in the synthesis of various target molecules. 3-Chloro-L-alanine methyl ester hydrochloride, in particular, is a significant intermediate in the synthesis of the antihypertensive drug Ramipril. google.com

A common method for this transformation involves the reaction of L-serine methyl ester hydrochloride with thionyl chloride in a solvent such as dichloromethane. google.com In conventional approaches, this reaction is often carried out under reflux conditions for extended periods, which can lead to lower yields and the formation of byproducts. google.com

To address these limitations, a more refined synthetic protocol involves a stepwise temperature-controlled process. This improved method enhances the total yield and purity of the resulting 3-chloro-L-alanine methyl ester hydrochloride. google.com For instance, a comparative study demonstrated that a stepwise temperature-controlled reaction resulted in a total yield of 89.7% and a purity of 93.1% for the white solid product. google.com

The derivatization of serine and other amino acids is also a critical step for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). Chemical modification with reagents like methyl chloroformate in methanol can produce stable methyl esters of methoxycarbonyl derivatives suitable for GC-MS analysis. nist.gov Specifically for serine, both the primary hydroxyl and amino groups can be derivatized. nist.govsemanticscholar.org

Table 1: Comparison of Synthesis Methods for 3-Chloro-L-alanine Methyl Ester Hydrochloride

Method Reagents Conditions Yield Purity Reference
Conventional L-serine methyl ester hydrochloride, thionyl chloride, dichloromethane Reflux for ~60 hours Lower Lower google.com

Chemical Reactivity and Derivatization Strategies

Fundamental Reaction Pathways of Alpha-Amino Acids in Hydrochloride Form

The hydrochloride form of alpha-amino acids, including 3-Amino-L-alanine hydrochloride, influences the reactivity of both the amino and carboxyl groups. The protonated amino group is less nucleophilic, while the carboxylic acid is activated for certain reactions.

Reactions with Aldehydes: Decarboxylation and Deamination Mechanisms

Alpha-amino acids react with aldehydes, leading to either decarboxylation or deamination. libretexts.org The initial step involves the condensation of the amino group with the aldehyde to form a Schiff base (imine). libretexts.org The subsequent pathway depends on the reaction conditions and the structure of the amino acid.

Deamination: A proton shift in the Schiff base intermediate can lead to a rearranged imine, which upon hydrolysis yields a keto acid, the product of deamination. libretexts.org

Decarboxylation: Alternatively, the Schiff base can undergo decarboxylation, and the resulting imine can then be hydrolyzed to an aldehyde and an amine. libretexts.org The metabolism of amino acids can occur through decarboxylation, hydrolysis, or deamination, depending on the specific amino acid and the organism involved. microbenotes.com

Kinetic studies on the oxidation of amino acids like glycine, alanine (B10760859), and valine have shown that they can be oxidized to the corresponding aldehydes, carbon dioxide, and ammonia. researchgate.net In some instances, the reaction of α-amino acids with aldehydes can be influenced by catalysts. For example, selenium dioxide has been shown to promote the regioselective synthesis of imidazoles from amino acid alkyl ester hydrochlorides and 2-oxoaldehydes. acs.orgresearchgate.net

Esterification under Acidic Conditions

The carboxylic acid group of amino acid hydrochlorides can be esterified under acidic conditions, typically by reaction with an alcohol in the presence of a strong acid catalyst like hydrogen chloride or thionyl chloride. google.comnih.gov This reaction is often a key step in peptide synthesis and the preparation of various intermediates. google.comnih.gov

Several methods exist for the preparation of amino acid ester hydrochlorides:

Alcoholic Hydrogen Chloride: The traditional method involves using an alcoholic solution of hydrogen chloride, though it can be a lengthy process. google.com

Thionyl Chloride: A faster method utilizes thionyl chloride, but it is more expensive and generates sulfur dioxide as a byproduct. google.com

Trimethylchlorosilane/Methanol (B129727): A convenient and efficient method for preparing amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. nih.gov

The resulting amino acid esters are valuable intermediates in organic synthesis, finding applications in peptide synthesis, medicinal chemistry, and as chiral sources. nih.gov

Acylation Reactions with Acid Chlorides and Anhydrides

The amino group of amino acids can be acylated by reacting with acid chlorides or acid anhydrides. google.comgoogle.com In the case of amino acid hydrochlorides, the reaction is typically carried out in the presence of a base to neutralize the hydrochloride and deprotonate the amino group, making it nucleophilic. google.comresearchgate.net

With Acid Chlorides: Acyl chlorides are highly reactive acylating agents. huji.ac.ilcore.ac.uk The reaction with amino acids or their esters proceeds to form an amide linkage. For diamino acids, this can lead to disubstituted derivatives. google.comgoogle.com

With Acid Anhydrides: Acid anhydrides are also effective acylating agents for amino acids. researchgate.net The reaction can be performed in an aqueous medium with the addition of a base like sodium bicarbonate. researchgate.net

Selective acylation of one amino group in the presence of another (as in diamino acids) can be a challenge but can be achieved by controlling the reaction conditions, such as pH. google.comgoogle.com

Intramolecular Cyclization to Azlactones and Diketopiperazines

Under certain conditions, amino acid derivatives can undergo intramolecular cyclization.

Azlactones: Acylated amino acids can cyclize to form azlactones, particularly when treated with a dehydrating agent. This can occur, for instance, during the acylation of an amino acid with an acid anhydride (B1165640) if the reaction is prolonged. libretexts.org

Diketopiperazines (DKPs): Amino acid esters can undergo intermolecular cyclization to form diketopiperazines, which are cyclic dipeptides. libretexts.orgbaranlab.org These structures are prevalent in many biologically active molecules. organic-chemistry.org The synthesis of DKPs can be achieved through methods like thermally-induced cyclization or under basic conditions. baranlab.orgnih.gov Solid-phase synthesis has also been employed for creating libraries of these compounds. baranlab.orgnih.gov

Recent research has focused on developing efficient and high-yield syntheses of diketopiperazines, for example, by using catalytic methods to promote peptide bond formation followed by intramolecular cyclization. organic-chemistry.org

Advanced Derivatization for Functionalization and Research Applications

The functional groups of 3-Amino-L-alanine and other amino acids can be modified to create derivatives with specific properties for various research applications. This derivatization is often necessary to improve their separation and detection in analytical methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Common derivatization strategies include:

Pre-column Derivatization for LC-MS: Reagents like urea (B33335) can be used to derivatize amino acids to form carbamoyl (B1232498) amino acids, which can then be analyzed by LC-MS. nih.gov Another approach involves using reagents like (S)-NIFE for the simultaneous determination of L- and D-amino acids. nih.gov

Synthesis of Novel Amino Acid Derivatives: The basic scaffold of 3-Amino-L-alanine can be modified to create new compounds. For example, 3-Azido-L-alanine, a derivative, is used in peptide synthesis and bioconjugation via "click chemistry". baseclick.eu Another example is 3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester hydrochloride, an alanine derivative used in research. medchemexpress.com

Isotope Labeling: For compound-specific isotope analysis, amino acids can be derivatized to facilitate their separation and analysis by techniques like gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). acs.org Hydrolysis in deuterated acid can be used to account for racemization during sample preparation for the analysis of D- and L-amino acids. nih.gov

Azide-Derivatization for Click Chemistry Applications

3-Amino-L-alanine can be converted to its azide-containing counterpart, 3-Azido-L-alanine, a versatile reagent in the field of click chemistry. baseclick.eujenabioscience.comjenabioscience.com This modification introduces an azide (B81097) group, which can readily and specifically react with alkyne-containing molecules, making it a valuable tool for bioconjugation and the synthesis of modified peptides. baseclick.eucarlroth.com 3-Azido-L-alanine hydrochloride is a click chemistry reagent that contains an azide group and can participate in cycloaddition reactions with molecules containing alkyne groups. medchemexpress.commedchemexpress.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. nih.gov In this reaction, the azide group of 3-Azido-L-alanine reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. carlroth.commedchemexpress.commedchemexpress.com This reaction is noted for its high yield, mild reaction conditions, and bioorthogonality, meaning it does not interfere with native biological functional groups. carlroth.com The mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide. nih.gov This specificity makes CuAAC an excellent method for labeling and conjugating molecules in complex biological systems. carlroth.com

To circumvent the potential toxicity of the copper catalyst in living systems, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.gov This reaction involves an azide, such as that in 3-Azido-L-alanine, and a strained cyclooctyne (B158145), like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.commedchemexpress.commedchemexpress.eu The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst. nih.govnih.gov SPAAC is a bioorthogonal reaction that proceeds rapidly under physiological conditions, making it suitable for modifying biomolecules in living cells and organisms. nih.govnih.govresearchgate.net

Table 1: Comparison of CuAAC and SPAAC for 3-Azido-L-alanine Derivatization

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Catalyst Copper(I) carlroth.comnih.govNone (driven by ring strain) nih.govnih.gov
Alkyne Reactant Terminal Alkynes medchemexpress.commedchemexpress.comStrained Cyclooctynes (e.g., DBCO, BCN) medchemexpress.commedchemexpress.commedchemexpress.eu
Key Advantage High reaction speed and efficiency. carlroth.comBiocompatible for use in living systems (no catalyst toxicity). nih.govnih.gov
Application General bioconjugation, peptide synthesis. baseclick.eucarlroth.comLive-cell imaging, in vivo labeling. nih.govresearchgate.net

N-Acylation with Hydrophobic Quaternary Amine Acids

For enhanced detection in mass spectrometry (MS), amino acids can be derivatized through N-acylation with reagents that are both hydrophobic and possess a quaternary amine. google.comgoogle.com A method has been developed using N-alkyl-nicotinic acid N-hydroxysuccinimide esters for this purpose. google.com This derivatization facilitates reversed-phase chromatography/mass spectrometry (RPC/MS) analysis in several ways. google.com The introduction of a permanent positive charge via the quaternary amine and the increased surface activity from the hydrophobic alkyl chain enhance the ionization efficiency of the derivatized amino acid. google.comgoogle.com This leads to significantly increased detection sensitivity in electrospray ionization mass spectrometry. google.com Lengthening the alkyl chain on the derivatizing agent directs the resulting amino acid conjugate to the surface of electrospray droplets, where ionization is more probable. google.com

Derivatization with Fluorenylmethyl Chloroformate (FMOC-Cl)

9-Fluorenylmethyl Chloroformate (FMOC-Cl) is a widely used pre-column derivatization reagent for the analysis of amino acids by high-performance liquid chromatography (HPLC). oup.comlcms.czresearchgate.net The primary amino group of 3-Amino-L-alanine reacts with FMOC-Cl under alkaline conditions to form a stable, highly fluorescent derivative. oup.comtandfonline.com This derivatization is crucial because most amino acids, including 3-Amino-L-alanine, lack a suitable chromophore for UV or fluorescence detection. lcms.cz The reaction is rapid, typically completing within a minute at room temperature. tandfonline.com The resulting FMOC-amino acid derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity. lcms.czresearchgate.net

Table 2: Typical Conditions for FMOC-Cl Derivatization

ParameterConditionRationale / Note
Reagent 9-Fluorenylmethyl Chloroformate (FMOC-Cl) lcms.czAttaches a fluorescent fluorenylmethoxycarbonyl group to the primary amine.
pH Alkaline (typically pH 8.0 - 11.4) oup.comlcms.czresearchgate.netRequired to deprotonate the amino group for nucleophilic attack. Borate buffer is commonly used. lcms.cztandfonline.com
Reaction Time ~1 minute tandfonline.comThe reaction is very fast at room temperature.
Detection Method Fluorescence or UV lcms.czwho.intThe FMOC group provides strong absorbance and fluorescence for sensitive detection.
Purpose Enhance detection sensitivity and enable chromatographic separation of amino acids. google.comlcms.czAllows for the quantification of amino acids in various samples. oup.com

Other Pre-column Derivatization Reagents for Enhanced Detection

Besides FMOC-Cl, several other reagents are employed for the pre-column derivatization of amino acids to improve their detection and separation in chromatographic analyses. researchgate.netwho.int The choice of reagent depends on the analytical method, the required sensitivity, and the specific amino acids being targeted.

Commonly used pre-column derivatization reagents include:

o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. lcms.czresearchgate.net It is a popular choice for its high sensitivity but does not react with secondary amines. lcms.cz

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives. researchgate.net These derivatives are stable and can be detected by UV absorbance. researchgate.net

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Reacts with primary and secondary amino groups to produce stable, fluorescent dansyl-amino acid derivatives. google.com

2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, it reacts with amino groups to form dinitrophenyl (DNP) derivatives, which are detectable by UV-Vis spectroscopy. researchgate.net

Table 3: Overview of Alternative Pre-column Derivatization Reagents

ReagentAbbreviationFunctional Group TargetedDetection MethodKey Feature
o-Phthalaldehyde lcms.czOPAPrimary AminesFluorescenceHigh sensitivity; automated derivatization is common. lcms.cz
Phenylisothiocyanate researchgate.netPITCPrimary & Secondary AminesUV AbsorbanceForms stable derivatives suitable for protein sequencing. researchgate.net
Dansyl Chloride google.comDns-ClPrimary & Secondary AminesFluorescenceProduces highly fluorescent and stable derivatives. google.com
2,4-Dinitrofluorobenzene researchgate.netDNFBAmino GroupsUV AbsorbanceHistorically significant reagent for N-terminal analysis. researchgate.net

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of amino acids. Due to their inherent polarity, direct analysis on common reversed-phase columns can be challenging. nih.gov Therefore, derivatization is a frequently employed strategy to enhance volatility for gas chromatography or to improve retention and detection for liquid chromatography.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the analysis of amino acids. jocpr.comvwr.comvwr.com To facilitate the separation of polar amino acids by reversed-phase HPLC, pre-column derivatization is often necessary. cerealsgrains.org This process involves reacting the amino acid with a reagent that introduces a chromophore, a light-absorbing group, making the derivative detectable by UV. uzh.ch

For the chiral analysis of amino acids like 3-Amino-L-alanine, Marfey's method is a well-established and reliable approach. uzh.chmdpi.comnih.gov This pre-column derivatization technique utilizes Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), or its variants. researchgate.net The primary amino group of the amino acid analyte reacts with the chiral reagent to form diastereomers. researchgate.net These diastereomers, having different physical properties, can then be separated using a standard, non-chiral reversed-phase HPLC column, typically a C18 column. mdpi.comacs.org The separated diastereomers are detected by their strong UV absorbance at approximately 340 nm. uzh.ch

The key advantage of Marfey's method lies in its simplicity and the high resolution it provides for separating enantiomers. mdpi.com By comparing the retention times of the derivatized analyte with those of derivatized L- and D-amino acid standards, the absolute configuration of the amino acid can be determined. acs.org However, potential racemization of the analyte during the derivatization step is a factor that needs to be carefully controlled. mdpi.com

Table 1: Key Aspects of Marfey's Method for Chiral Amino Acid Analysis

Feature Description
Principle Pre-column derivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomers.
Reagent 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or its analogs. researchgate.net
Separation Reversed-phase HPLC, typically with a C18 column. mdpi.com
Detection UV detection at 340 nm. uzh.ch
Application Determination of the absolute configuration of amino acids. mdpi.com
Advantage Simplicity and high resolution. mdpi.com
Disadvantage Potential for racemization during derivatization. mdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with High-Resolution Mass Spectrometry (HRMS)

The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry (HRMS) offers a powerful platform for the rapid and sensitive analysis of amino acids without the need for derivatization. researchgate.net This technique provides high-throughput analysis, making it suitable for complex biological matrices. researchgate.net UHPLC systems utilize columns with smaller particle sizes, leading to faster separations and higher resolution compared to traditional HPLC. researchgate.net

HRMS provides highly accurate mass measurements, enabling the confident identification of compounds based on their elemental composition. researchgate.net This is particularly advantageous for distinguishing between isomers that may have similar retention times. The method demonstrates excellent linearity, reproducibility, and sensitivity, often reaching the femtomole level. researchgate.net For quantitative studies, isotopically labeled internal standards can be employed to correct for matrix effects and ensure accurate measurements. researchgate.net

A typical UHPLC-HRMS method for underivatized amino acids might employ a gradient elution on a suitable column, with the mass spectrometer operating in full scan mode to capture high-resolution mass data of all ions within a specified range. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Amino Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for amino acid analysis. pensoft.net Due to the low volatility of amino acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.com Common derivatization approaches include silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or alkylation with reagents such as methyl chloroformate. sigmaaldrich.commdpi.com

The derivatized amino acids are then separated on a capillary GC column and detected by a mass spectrometer. wrc.org.za The mass spectrometer provides not only quantification but also structural information based on the fragmentation patterns of the derivatives, which aids in their identification. sigmaaldrich.com The choice of derivatization reagent and reaction conditions can be optimized to achieve maximum response for the amino acids of interest. sigmaaldrich.com While powerful, GC-MS methods require careful sample preparation to ensure complete derivatization and avoid issues with moisture, which can affect the stability of some derivatives. sigmaaldrich.com

Reversed-Phase Chromatography (RPC) for Derivatized Amino Acids

Reversed-Phase Chromatography (RPC) is a widely used separation mode in HPLC for the analysis of derivatized amino acids. cerealsgrains.orgresearchgate.net Derivatization is key to this approach as it renders the polar amino acids more nonpolar, allowing them to be retained and separated on a nonpolar stationary phase, such as a C18 column. nih.gov

Several reagents are available for pre-column derivatization in RPC, including phenylisothiocyanate (PITC) and o-phthalaldehyde (B127526) (OPA). cerealsgrains.orgresearchgate.net The choice of reagent can depend on factors such as the stability of the derivatives, reaction yield, and potential for interference from reagent byproducts. cerealsgrains.org The separated derivatized amino acids are typically detected by UV or fluorescence detectors. acs.org RPC methods offer good resolution and are compatible with a wide range of aqueous-organic mobile phases, making them versatile for various amino acid analysis applications. researchgate.net

Spectrometric and Other Detection Methods

Beyond standard UV detection, mass spectrometry (MS) is the most powerful detection method coupled with chromatographic techniques for the analysis of 3-Amino-L-alanine hydrochloride. nist.gov When linked with HPLC or GC, MS provides unparalleled sensitivity and selectivity. uni-giessen.demdpi.com Techniques like tandem mass spectrometry (MS/MS) can be used to further enhance selectivity by monitoring specific fragmentation transitions of the target analyte, which is particularly useful for analysis in complex matrices. nih.gov

For underivatized amino acids, hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS has emerged as a gold standard, offering an alternative to derivatization-based methods. nih.govnih.gov HILIC allows for the retention and separation of polar compounds like amino acids on a polar stationary phase. nih.gov

Electrospray ionization (ESI) is a common ionization source used in LC-MS for amino acid analysis, as it is a soft ionization technique that typically produces intact molecular ions, simplifying data interpretation. researchgate.net The choice of mobile phase buffers and additives can significantly influence ionization efficiency and, consequently, the sensitivity of the method. researchgate.net

Table 2: Comparison of Advanced Analytical Methodologies

Methodology Principle Derivatization Detection Key Advantages
HPLC-UV with Marfey's Method Chiral derivatization and RP-HPLC separation of diastereomers. uzh.chresearchgate.net Required (Marfey's reagent). uzh.ch UV (340 nm). uzh.ch Excellent for chiral separation. mdpi.com
UHPLC-HRMS Rapid separation of underivatized compounds with high-resolution mass detection. researchgate.net Not required. researchgate.net High-Resolution Mass Spectrometry. researchgate.net High speed, sensitivity, and specificity. researchgate.net
GC-MS Separation of volatile derivatives by gas chromatography. sigmaaldrich.com Required (e.g., silylation, alkylation). sigmaaldrich.com Mass Spectrometry. sigmaaldrich.com High resolution and structural information from fragmentation. sigmaaldrich.com
RPC with Derivatization Separation of nonpolar derivatives on a nonpolar stationary phase. cerealsgrains.orgresearchgate.net Required (e.g., PITC, OPA). cerealsgrains.orgresearchgate.net UV or Fluorescence. acs.org Robust and versatile separation. researchgate.net
HILIC-MS/MS Separation of polar, underivatized compounds on a polar stationary phase. nih.gov Not required. nih.gov Tandem Mass Spectrometry. nih.gov High selectivity for polar analytes without derivatization. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Derivatized Species

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for analyzing amino acids, though it often requires a derivatization step to enhance performance. google.com Derivatization serves multiple purposes: it can increase the hydrophobicity of small, polar molecules like 3-Amino-L-alanine, improving their retention on reversed-phase chromatography (RPC) columns, and it can introduce a permanent charge, which enhances ionization efficiency. google.com

For instance, derivatizing amino acids with reagents containing a quaternary amine group can significantly boost their signal in ESI-MS. google.com Another approach involves using N-hydroxysuccinimide esters of N-alkyl-nicotinic acid, which facilitates analysis by both increasing retention in RPC and aiding electrospray ionization. google.com The process of derivatization converts the amino acid into a derivative that is more amenable to separation and detection. google.com This is crucial because underivatized amino acids may not ionize well, especially in complex mixtures where matrix effects can suppress the signal. google.comgoogle.com

Research has shown that while derivatization with agents like 2,4-dinitrofluorobenzene (DNFB) can improve chromatographic resolution, it may negatively impact ionization efficiency for many amino acids in the positive ion mode of ESI-MS. google.com In contrast, derivatization with reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) introduces a tertiary amine, which yields a more robust mass signal. google.com The choice of derivatizing agent is therefore a critical parameter in developing a reliable ESI-MS method for 3-Amino-L-alanine.

A study on derivatization using (S)-NIFE in acetonitrile (B52724) followed by quenching with HCl demonstrated a method for analyzing L- and D-amino acids, highlighting the importance of controlled reaction conditions for reproducible results. mdpi.com Another method utilized 3-DP-NHS, which reacts with amino-containing compounds under ultrasound irradiation, with the reaction being optimized for time and reagent concentration to maximize product yield for LC-MS analysis. nih.gov

Table 1: ESI-MS Derivatization Approaches for Amino Acid Analysis

Derivatization Reagent Class Purpose Example Outcome
Quaternary Amine Agents Enhance ionization efficiency - Increased charge and signal in ESI-MS google.com
Hydrophobic Groups Increase RPC retention 2,4-dinitrofluorobenzene (DNFB) Improved chromatographic resolution google.com
Tertiary Amine Agents Enhance mass signal N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) Robust mass signal due to introduced tertiary amine google.com
N-hydroxysuccinimide (NHS) Esters Improve retention and ionization N-alkyl-nicotinic acid NHS ester Facilitates RPC-MS analysis google.com

Capillary Electrophoresis Coupled to Tandem Mass Spectrometry (MS/MS) for Underivatized Analytes

Capillary electrophoresis (CE) coupled with mass spectrometry (MS) has emerged as a powerful technique for the analysis of underivatized amino acids, offering high separation efficiency and sensitivity for small sample volumes. free.fr This approach avoids the time-consuming and potentially problematic derivatization step. restek.com

CE-MS/MS methods are particularly well-suited for separating and detecting polar compounds like 3-Amino-L-alanine directly from complex mixtures. lcms.cz The use of an uncoated, bare fused-silica capillary with a background electrolyte (BGE) such as 1 M formic acid allows for the separation of standard protein amino acids at low-femtomole levels. free.frnih.gov The high resolving power of CE can even enable the separation of structural isomers, which is often a challenge in chromatographic methods. nih.gov

For enhanced sensitivity, complexation reagents can be added to the BGE. For example, using (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18-C-6-TCA) as a BGE forms stable complexes with underivatized amino acids, which exhibit high ionization efficiencies and can be detected at attomole levels. nih.gov This represents a significant improvement in detection limits—often more than two orders of magnitude lower than for free amino acids. nih.gov

The optimization of CE-MS/MS parameters is crucial for achieving high performance. This includes the composition of the BGE, capillary dimensions, separation voltage, and MS settings like capillary voltage, nebulizing gas pressure, and drying gas temperature. free.frmdpi.com For instance, higher concentrations of formic acid in the BGE can enhance resolution, although it may also increase the analysis time. mdpi.com

Table 2: Typical Parameters for CE-MS/MS Analysis of Underivatized Amino Acids

Parameter Typical Value/Condition Purpose Reference
Capillary Uncoated fused-silica, ~100-130 cm length, 20-50 µm i.d. Provides separation medium free.frlcms.cznih.gov
Background Electrolyte (BGE) 1 M Formic Acid Enables separation and provides conductivity lcms.cznih.gov
Complexation Reagent (optional) 5-30 mM (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid Enhances sensitivity and separation efficiency nih.gov
Separation Voltage ~30 kV Drives electrophoretic separation lcms.cz
MS Detection Mode Tandem MS (MS/MS) or Selected Ion Monitoring (SIM) Provides high selectivity and sensitivity mdpi.com

Spectrophotometric Detection in Amino Acid Assays

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of amino acids, though often with less selectivity than mass spectrometry-based techniques. Direct UV detection of underivatized amino acids is challenging due to low sensitivity and selectivity, as the carboxyl group absorbs weakly in the 200-210 nm range. shimadzu.co.kr Therefore, these methods typically rely on a derivatization reaction that produces a colored or fluorescent product. shimadzu.co.krijpsonline.com

Post-column derivatization is a common approach where the amino acids are first separated (e.g., by ion-exchange chromatography) and then reacted with a reagent before detection. shimadzu.co.kr Reagents like ninhydrin (B49086) (for visible absorption) and o-phthalaldehyde (OPA) (for fluorescence) are frequently used. shimadzu.co.kr

A more direct approach involves the formation of charge-transfer complexes. For example, amino acids can react with π-acceptors like tetrabromo-p-benzoquinone (bromanil) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form colored complexes that can be measured spectrophotometrically. researchgate.net A method using dichlone (B92800) (2,3-dichloro-1,4-naphthoquinone) has been developed for the estimation of amino acids like alanine (B10760859), producing a product with maximum absorbance at 470 nm. ijpsonline.com Another reagent, sodium 1,2-naphthoquinone-4-sulfonate (NQS), reacts with primary and secondary amino groups to form a product that can be detected in the visible range. questjournals.org

Enzyme-based assays provide another route for spectrophotometric detection. The L-Amino Acid Assay Kit, for example, uses an L-amino acid oxidase to oxidatively deaminate L-amino acids, producing hydrogen peroxide. cellbiolabs.com The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), then reacts with a colorimetric probe to produce a detectable signal. cellbiolabs.com This type of assay is continuous and avoids the use of radioactive materials. researchgate.net

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of 3-Amino-L-alanine from complex biological samples like plasma, tissues, or cell cultures requires robust sample preparation to remove interfering substances such as proteins, salts, and lipids. creative-proteomics.comgoogle.com

Stepwise Extraction and Protein Precipitation from Biological Samples

A crucial first step in analyzing amino acids from biological matrices is the removal of proteins, which can interfere with analysis and damage analytical columns and instruments. creative-proteomics.comresearchgate.net The most common method for deproteinization is precipitation. researchgate.net

This is typically achieved by adding an organic solvent or an acid to the sample. creative-proteomics.com Methanol (B129727) is a frequently used organic solvent for this purpose. biorxiv.orgnist.gov A stepwise extraction may involve an initial protein precipitation with methanol, followed by an additional extraction with water. nist.gov Acids such as trichloroacetic acid (TCA) and perchloric acid (PCA) are also widely used. creative-proteomics.comjove.com For example, a common protocol involves using 10% TCA to precipitate proteins, followed by centrifugation to collect the supernatant containing the free amino acids. creative-proteomics.comjove.com The choice of precipitant and the ratio of solvent to sample are critical and should be optimized for the specific sample type. researchgate.net

Following precipitation, the sample is typically centrifuged at high speed (e.g., 10,000-16,000 x g) to pellet the precipitated proteins, and the clear supernatant is collected for analysis. creative-proteomics.combiorxiv.org For samples with high salt content, an additional desalting step, such as solid-phase extraction (SPE) or ultrafiltration, may be necessary, especially for LC-MS analysis. creative-proteomics.comfrontiersin.org

Table 3: Common Protein Precipitation Methods for Amino Acid Extraction

Method Reagent/Solvent Typical Conditions Application Notes Reference
Acid Precipitation 10% Trichloroacetic Acid (TCA) Add to sample, incubate at 4°C, centrifuge at 3,500-12,000 x g Widely used for fractionating free and protein-bound amino acids. creative-proteomics.comjove.com creative-proteomics.comjove.com
Acid Precipitation 6% Perchloric Acid (PCA) Add to sample, centrifuge at 12,000 x g for 15 min Effective for protein removal from serum, tissue homogenates. creative-proteomics.com creative-proteomics.com
Organic Solvent Precipitation Methanol (MeOH) Add cold MeOH (e.g., 4:1 ratio), vortex, centrifuge at high speed Commonly used for deproteinization in metabolomics workflows. biorxiv.org biorxiv.org

On-line Pre-concentration and Desalting Techniques for Direct Analysis

For high-throughput analysis and to improve detection limits, on-line sample preparation techniques can be coupled directly to the analytical system. plos.org On-line pre-concentration and desalting are particularly valuable for analyzing trace levels of compounds in complex matrices like surface water or biological fluids. plos.orgnih.gov

This approach often involves using a small pre-column or a loop that can trap the analytes of interest from a larger sample volume while allowing interfering substances like salts to be washed away. The trapped analytes are then eluted onto the main analytical column. This technique can be integrated with LC-MS systems, sometimes referred to as on-line solid-phase extraction (SPE)-LC-MS.

A method for analyzing the neurotoxin β-N-methylamino-L-alanine (BMAA) and its isomers in surface water utilized on-line pre-concentration and desalting after derivatization with FMOC-Cl. plos.orgnih.gov This allowed for direct analysis from a 5 mL water sample, achieving detection limits in the low ng/L range with a high-throughput instrumental method of 10 minutes per sample. plos.orgnih.gov Such techniques are advantageous as they automate the cleanup process, reduce sample handling, minimize potential contamination, and enhance sensitivity by concentrating the analyte before detection. plos.org

Biochemical and Biological Research Applications

Role as Building Blocks in Biomacromolecular Synthesis

The ability to incorporate non-proteinogenic amino acids like 3-Amino-L-alanine into peptides and proteins opens up avenues for creating novel molecular structures with tailored properties. rsc.orgnih.gov This strategic expansion of the genetic code allows for the introduction of new functionalities and the study of protein structure and function in ways not possible with the standard 20 amino acids. rsc.org

Peptide Synthesis Methodologies Incorporating Non-proteinogenic Amino Acids

The inclusion of non-proteinogenic amino acids (NPAAs) into peptide chains is a key strategy for enhancing the therapeutic properties of peptide-based drugs. researchgate.netnih.gov NPAAs can improve stability, potency, and bioavailability. nih.gov Methodologies such as Solid-Phase Peptide Synthesis (SPPS) are well-suited for incorporating amino acid analogs that might be toxic to cells or incompatible with natural translational machinery. mdpi.compreprints.org (2S)-2,3-Diaminopropanoic Acid Hydrochloride, another name for 3-Amino-L-alanine hydrochloride, can be utilized in the synthesis of peptides containing such non-standard residues. chemicalbook.comchemicalbook.com

The incorporation of NPAAs can be achieved through various techniques, including the use of engineered aminoacyl-tRNA synthetases that can recognize and charge a tRNA with the desired non-canonical amino acid. rsc.org This allows for the site-specific insertion of the NPAA into a growing polypeptide chain during ribosomal protein synthesis. nih.gov

Synthesis TechniqueDescriptionApplication for 3-Amino-L-alanine
Solid-Phase Peptide Synthesis (SPPS) A method where a peptide chain is assembled sequentially while attached to an insoluble solid support. openaccessjournals.comAllows for the direct chemical incorporation of 3-Amino-L-alanine into a defined peptide sequence. mdpi.compreprints.org
Engineered Aminoacyl-tRNA Synthetases Modified enzymes that can specifically recognize and attach a non-proteinogenic amino acid to a tRNA molecule. rsc.orgEnables the site-specific incorporation of 3-Amino-L-alanine into proteins during in vivo or in vitro translation. nih.gov

Investigations into Enzymatic Interactions and Metabolic Pathways

The structural similarity of 3-Amino-L-alanine to natural amino acids allows it to interact with enzymes involved in amino acid metabolism, making it a useful probe for studying these pathways.

Competitive Inhibition of Cystathionase (CTH)

This compound has been identified as a competitive inhibitor of cystathionase (CTH), also known as cystathionine (B15957) gamma-lyase. ebiohippo.comscbt.commolnova.comtargetmol.com CTH is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the transsulfuration pathway, catalyzing the conversion of cystathionine to cysteine. google.com The inhibitory action of 3-Amino-L-alanine is of interest for studying the metabolic consequences of reduced CTH activity. The mechanism of inactivation of CTH has also been studied using other amino acid analogs like propargylglycine. nih.govacs.org

InhibitorEnzymeType of Inhibition
This compound Cystathionase (CTH)Competitive ebiohippo.comscbt.commolnova.comtargetmol.com
Propargylglycine Cystathionase (CTH)Covalent (effective in vitro and in vivo) researchgate.net

Interplay with Amino Acid Metabolism and Intermediates

The introduction of 3-Amino-L-alanine can influence the broader network of amino acid metabolism. As an analog of L-alanine, it has the potential to interact with various transaminases and other enzymes that utilize amino acids as substrates. drugbank.com The study of such interactions can provide insights into the specificity and flexibility of these metabolic pathways. For instance, the metabolism of the three proteogenic aromatic amino acids—tyrosine, phenylalanine, and tryptophan—involves a complex network of enzymes and intermediates, and introducing analogs can help elucidate these pathways. frontiersin.org

Studies on Biological Activity and Cellular Effects

The hydrochloride salt of 3-Amino-L-alanine, a non-proteinogenic amino acid, has been a subject of significant research interest due to its potential neurotoxic effects. ontosight.aiguidechem.com Its structural similarity to the neurotransmitter L-alanine allows it to interfere with normal neuronal function. ontosight.ai The hydrochloride form is often utilized in research settings to investigate its biological activities. ontosight.ai

Neurotoxicological Mechanisms and Implications in Neurodegenerative Diseases

Research suggests that this compound, also known as β-N-methylamino-L-alanine (BMAA) in its free form, may contribute to the pathology of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease. ontosight.aispandidos-publications.com Its neurotoxicity is thought to be multifactorial, involving excitotoxicity, oxidative stress, and the potentiation of other neurotoxic insults. caymanchem.comnih.govnih.gov

Cytotoxicity in Neuronal Models

Studies using primary cortical neurons from mice have demonstrated the cytotoxic effects of BMAA. caymanchem.com In the presence of bicarbonate, BMAA at a concentration of 3 mM was found to be toxic to these neurons. caymanchem.com This toxicity can be mitigated by the NMDA receptor antagonist MK-801 and the mGluR5 receptor antagonist MPEP. caymanchem.com Furthermore, at concentrations as low as 10 µM, BMAA can potentiate neuronal injury induced by other insults, highlighting its potential for synergistic toxicity. nih.gov The cytotoxic effects are dose-dependent, as observed in a spinal cell line where concentrations from 50 μM to 1 mM induced cell death. mdpi.com

Table 1: Cytotoxicity of 3-Amino-L-alanine in Neuronal Models
Neuronal ModelConcentrationObserved EffectReference
Mouse primary cortical neurons3 mM (in the presence of bicarbonate)Cytotoxic caymanchem.com
Mouse primary cortical neurons10 µMPotentiates neuronal injury from other insults nih.gov
Spinal cell line50 µM - 1 mMDose-dependent cell death mdpi.com
Modulation of Neurotransmitter Release (e.g., Glutamate)

A key aspect of 3-Amino-L-alanine's neurotoxicity is its ability to modulate the release of neurotransmitters, particularly the excitatory amino acid glutamate (B1630785). caymanchem.comnih.gov Research has shown that BMAA stimulates the release of glutamate from mouse primary cortical neurons at a concentration of 3 mM. caymanchem.com This effect is believed to be mediated through the cystine/glutamate antiporter (system Xc-). nih.gov By inhibiting cystine uptake, BMAA triggers the release of glutamate via this antiporter system. nih.gov This excessive release of glutamate can lead to excitotoxicity, a process where overstimulation of glutamate receptors results in neuronal damage and death. ontosight.aimdpi.com This mechanism is a central hypothesis in the development of ALS. mdpi.com

Induction of Oxidative Stress in Neural Cells

3-Amino-L-alanine has been shown to induce oxidative stress in neural cells, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. caymanchem.comnih.govnih.gov Studies on mouse primary cortical neurons revealed that BMAA at 3 mM induces oxidative stress. caymanchem.com This is linked to its action on the system Xc- antiporter, which leads to the depletion of glutathione, a major intracellular antioxidant. nih.gov The resulting decrease in antioxidant capacity contributes to a state of oxidative stress within the neurons. nih.gov Furthermore, the BMAA-induced rise in intracellular calcium is associated with the generation of ROS in motor neurons. mdpi.com

Enhancement of Amyloid-Beta Induced Neuronal Cell Death

In the context of Alzheimer's disease, 3-Amino-L-alanine has been found to enhance the neurotoxic effects of amyloid-beta (Aβ), a peptide that forms the characteristic plaques in the brains of Alzheimer's patients. caymanchem.comnih.gov In mouse primary cortical neurons, a concentration of 0.1 mM BMAA was shown to enhance the neuronal cell death induced by amyloid-β (25-35). caymanchem.com This suggests a synergistic effect where the presence of BMAA can exacerbate the pathological processes associated with Aβ accumulation. nih.gov

Behavioral and Neuropathological Correlates in Animal Models

Animal studies have provided further evidence for the neurotoxic effects of 3-Amino-L-alanine. Intracerebroventricular administration of BMAA in rats has been shown to induce behavioral changes, including wet-dog shakes, rigidity, and clonic convulsions at a dose of 500 µ g/animal . caymanchem.com In another study, rats receiving 10 nanomoles of L-BMAA intracerebroventricularly exhibited slower growth and a characteristic behavioral pattern marked by loss of mobility and a tilted head posture. nih.gov Furthermore, this administration led to a decrease in the number of L-(3H) glutamate binding sites in the brain. nih.gov In cynomolgus monkeys, BMAA has been shown to induce parkinsonism. caymanchem.com These findings in animal models correlate with the cellular mechanisms of neurotoxicity and provide a link to the neuropathological features of neurodegenerative diseases. caymanchem.comnih.gov

Table 2: Behavioral and Neuropathological Effects of 3-Amino-L-alanine in Animal Models
Animal ModelAdministration Route and DoseObserved EffectsReference
RatsIntracerebroventricular, 500 µg/animalWet-dog shakes, rigidity, clonic convulsions caymanchem.com
RatsIntracerebroventricular, 10 nanomolesSlower growth, loss of mobility, tilted head posture, decreased brain L-(3H) glutamate binding sites nih.gov
Cynomolgus monkeysNot specifiedInduction of parkinsonism caymanchem.com

Influence on Physiological Activities and Ergogenic Effects of Amino Acid Derivatives

A notable example within the alanine (B10760859) family is β-alanine, a non-proteinogenic amino acid that has been extensively studied for its ergogenic properties mdpi.com. Supplementation with β-alanine has been shown to increase intramuscular concentrations of carnosine, a dipeptide with significant intracellular buffering capacity mdpi.comnih.gov. By enhancing the muscle's ability to buffer hydrogen ions that accumulate during high-intensity exercise, β-alanine supplementation can delay the onset of neuromuscular fatigue and improve performance, particularly in activities lasting from one to four minutes nih.govresearchgate.nethumankinetics.com. Meta-analyses of numerous studies have concluded that β-alanine supplementation can lead to a significant, albeit small, improvement in exercise capacity and performance nih.govnih.gov.

The ergogenic effect of β-alanine is primarily attributed to the subsequent increase in muscle carnosine, which helps to maintain a more optimal pH range within the muscle cells during intense exercise, thereby supporting contractile function nih.gov. Research has explored various dosing strategies and has consistently found that chronic supplementation is necessary to achieve a significant increase in muscle carnosine stores humankinetics.comexamine.com.

Another related compound, L-alanine, has been studied in combination with branched-chain amino acids (BCAAs). Such formulations have been investigated for their potential to support muscle health, with some studies in animal models suggesting a beneficial effect on muscle force and resistance to fatigue nih.gov.

It is important to emphasize that these findings relate to alanine derivatives like β-alanine and L-alanine. Without direct studies on this compound, its specific physiological activities and potential ergogenic effects remain an area for future scientific inquiry.

Detection of De Novo Protein Biosynthesis via Amino Acid Analogs

The study of newly synthesized proteins, or de novo protein biosynthesis, is crucial for understanding a wide range of biological processes, from cellular responses to stimuli to the progression of diseases. A powerful technique for this purpose involves the use of amino acid analogs, also known as non-canonical or unnatural amino acids, which can be incorporated into proteins during translation biosynth.comnih.govrsc.org. 3-Amino-L-alanine and its derivatives, particularly those with bioorthogonal functional groups, are relevant to this area of research.

The underlying principle of this method is to introduce an amino acid analog that is structurally similar to a natural amino acid, allowing it to be recognized by the cell's translational machinery and incorporated into nascent polypeptide chains nih.gov. These analogs, however, possess a unique chemical handle—a functional group that is absent in natural biological systems. This "bioorthogonal" handle allows for highly specific chemical reactions to be performed within a complex biological environment without interfering with native biochemical processes biosynth.com.

A prime example of a bioorthogonal handle is the azide (B81097) group (-N₃). The structurally related compound, 3-Azido-L-alanine hydrochloride , serves as an excellent illustration of this application sigmaaldrich.comsigmaaldrich.comcarlroth.combaseclick.eujenabioscience.com. This compound is an analog of L-alanine where the hydrogen on the beta-carbon is replaced by an azide group. When cells are cultured in a medium containing 3-Azido-L-alanine, it can be incorporated into newly synthesized proteins in place of natural alanine.

Once incorporated, the azide-tagged proteins can be detected and visualized through a "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) sigmaaldrich.comsigmaaldrich.comcarlroth.com. In this step, a probe molecule containing a terminal alkyne is added. This probe can be a fluorescent dye for imaging purposes or a molecule like biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry sigmaaldrich.comsigmaaldrich.com.

This technique offers several advantages for studying protein synthesis:

Temporal Resolution: It allows for the labeling and analysis of proteins synthesized within a specific timeframe.

Cell-Specific Labeling: It can be used to identify proteins synthesized in specific cell types within a mixed population or a whole organism.

Versatility: The bioorthogonal handle can be conjugated to a wide variety of reporter tags, enabling diverse downstream applications, including protein localization, interaction studies, and quantitative proteomics sigmaaldrich.comsigmaaldrich.com.

The use of amino-modified amino acids has also been explored in protein research. For instance, 3-amino-L-tyrosine has been incorporated into proteins to create electrochemical biosensors, where the amino group provides a direct redox signal biosynth.com. While the primary application discussed for alanine analogs in this context involves an azide group, the principle of incorporating an unnatural amino acid to introduce novel functionality is a cornerstone of modern chemical biology. The interest in this compound for biochemical research lies in its potential as a building block for synthesizing such modified amino acids or for studying metabolic pathways and protein structure cymitquimica.com.

Interactive Data Table: Examples of Unnatural Amino Acids in Protein Synthesis Research

Compound NameApplicationDetection MethodReference
3-Azido-L-alanine hydrochloride In vivo incorporation for protein functionalizationClick Chemistry (CuAAC, SPAAC) sigmaaldrich.com, sigmaaldrich.com
3-amino-L-tyrosineIncorporation into proteins for biosensor creationDirect electrochemical detection biosynth.com
β-(1-azulenyl)-L-alanineEnhanced protein visualizationFluorescence biosynth.com
L-DOPAIncorporation into proteins for biosensor creationDirect electrochemical detection biosynth.com

Future Directions and Emerging Research Areas

Development of Novel Derivatization Reagents and Methodologies

The accurate and sensitive detection of amino acids like 3-Amino-L-alanine is critical for research and application. Future efforts will likely focus on overcoming the limitations of current analytical methods, primarily through the development of innovative derivatization strategies. Derivatization modifies the chemical structure of an analyte to improve its volatility, reactivity, and chromatographic behavior, which is especially important for polar molecules like amino acids prior to analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). sigmaaldrich.com

Chemical derivatization can significantly alter the hydrophilicity of amino-containing compounds, allowing for better retention and separation on reversed-phase columns. nih.gov Furthermore, the addition of a derivatization reagent increases the molecular weight, which can reduce background noise from the sample matrix and enhance detection sensitivity. nih.gov

A key area of development is the creation of reagents that react not only with the primary amino group but also with other functional groups present in amino acid derivatives. researchgate.net For instance, the reagent 1-bromobutane (B133212) has been developed to derivatize amino, carboxyl, and phenolic hydroxyl groups, thereby improving the hydrophobicity and basicity of the amino acids for high-sensitivity detection by LC-MS/MS. researchgate.net

Researchers have also designed novel reagents for highly sensitive analyses using techniques like high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). acs.org One such reagent, p-N,N,N-trimethylammonioanilyl N′-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS), reacts with the amino group to form a ureide bond, enabling detection at subfemtomole to attomole levels. acs.org The development of such powerful reagents will be instrumental in studying trace amounts of 3-Amino-L-alanine hydrochloride and its metabolites in complex biological samples.

Table 1: Examples of Novel Derivatization Reagents for Amino Acid Analysis

Reagent NameTarget Functional Group(s)Analytical TechniqueKey AdvantageReference
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Hydroxyl, Amine, ThiolGC-MSForms stable derivatives, less moisture sensitive. sigmaaldrich.com sigmaaldrich.com
p-N,N,N-trimethylammonioanilyl N′-hydroxysuccinimidyl carbamate iodide (TAHS)AminoLC/ESI-MS/MSAchieves subfemtomole to attomole detection levels. acs.org acs.org
Succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl)acetate (CIMa-OSu)Primary AminesLC-MS/MSProvides excellent optical resolution and detection sensitivity. nih.gov nih.gov
1-bromobutaneAmino, Carboxyl, Phenolic HydroxylLC-MS/MSDerivatizes multiple functional groups, improving hydrophobicity. researchgate.net researchgate.net
(S)-3-(1-(diisopropoxyphosphoryl) pyrrolidine-2-carboxamido)-N-hydroxysuccinimidyl ester (3-DP-NHS)AminoLC-MSImproves detection sensitivity and separation efficiency in RPLC. nih.gov nih.gov

Elucidation of Additional Biological Targets and Pathways

While 3-Amino-L-alanine is known as a derivative of L-alanine, its specific biological targets and the pathways it modulates are not yet fully understood. drugbank.com Future research will aim to move beyond its identity as a structural analog and uncover its unique biological functions. This exploration is crucial for understanding its potential therapeutic effects and mechanisms of action.

The parent compound, L-alanine, is deeply involved in systemic glucose metabolism and the glucose-alanine cycle, which facilitates the transport of amino groups from tissues like muscle to the liver in a non-toxic form. nih.govwikipedia.org It is a key substrate for gluconeogenesis and has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govnewestbio.com Given this, a primary avenue of investigation will be to determine if and how this compound interacts with these pathways. Does it compete with L-alanine for transporters? Does it activate or inhibit AMPK?

Recent studies in pancreatic cancer have highlighted the importance of alanine (B10760859) metabolism in tumor growth, revealing a metabolic symbiosis between cancer cells and the surrounding stromal cells. aacrjournals.org This interaction is mediated by specific amino acid transporters, such as SLC1A4 and SLC38A2. aacrjournals.org A critical future direction is to investigate whether this compound can interfere with this metabolic niche, potentially serving as a targeted therapy. Stable-isotope tracing studies could reveal its incorporation into central carbon metabolism and anabolic pathways. aacrjournals.org

Furthermore, research into derivatives like 3-azido-L-alanine, used to map ligand-binding sites on G protein-coupled receptors (GPCRs), suggests that modified alanine structures can serve as powerful biochemical tools. baseclick.eu Elucidating the targets of this compound could reveal novel regulatory sites on enzymes or receptors, opening new therapeutic windows.

Advanced Computational Modeling for Structure-Function Relationships

Understanding the relationship between the three-dimensional structure of a molecule and its biological function is a fundamental goal in biochemistry and drug development. diva-portal.org Advanced computational modeling, including molecular dynamics (MD) simulations and quantum mechanics calculations, offers a powerful lens through which to study this compound at an atomic level. uq.edu.autandfonline.com

Future research will increasingly rely on these in silico methods to predict how the addition of the second amino group influences the molecule's conformation, charge distribution, and interaction with biological macromolecules. mdpi.com The Automated Topology Builder (ATB) and similar repositories can facilitate the development of accurate molecular force fields necessary for simulating its behavior in complex biological systems. uq.edu.au

Theoretical studies using methods like Density Functional Theory (DFT) can be employed to calculate the structural properties of 3-Amino-L-alanine in various states (e.g., in the gas phase or in solution) and to understand the influence of solvent on its zwitterionic form. tandfonline.com Such models can predict its preferred binding modes to protein targets, providing insights that can guide experimental studies and the rational design of more potent derivatives. For example, computational approaches can be used to predict critical amino acid residues in a protein's active site that are crucial for its activity, and then to model how 3-Amino-L-alanine or its derivatives might interact with these sites. mdpi.com

By simulating the dynamic interactions of this compound with potential biological targets, such as enzymes or transporters, researchers can gain a deeper understanding of the structural basis for its activity. This knowledge is invaluable for predicting its biological effects and for designing novel compounds with enhanced or specific functionalities.

Expansion of Biomedical and Biotechnological Applications

Building on a more profound understanding of its properties and biological activities, the future holds significant promise for expanding the biomedical and biotechnological applications of this compound. Its potential as a building block for synthesizing novel pharmaceuticals and biomaterials is an area of active interest. ontosight.ai

In the biomedical sphere, the parent molecule L-alanine has demonstrated anti-proliferative and anti-bacterial properties, as well as potential in treating urolithiasis (kidney stones). researchgate.net A key research goal will be to assess whether this compound shares or enhances these therapeutic properties. Its unique structure could lead to derivatives with improved efficacy or novel mechanisms of action.

The field of peptide synthesis represents another major opportunity. Modified amino acids, such as 3-azido-L-alanine HCl, are already used to create peptides with novel functions for therapeutic and research purposes. baseclick.eu Similarly, this compound can be incorporated into peptides to alter their structure, stability, or binding affinity. Derivatives like 3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester hydrochloride are already utilized as reagents in peptide synthesis. medchemexpress.com

Furthermore, its role as an amino acid derivative suggests potential applications in sports nutrition and functional foods, where amino acids are used to support muscle function and energy metabolism. newestbio.commedchemexpress.com As research clarifies its specific effects on metabolic pathways like the glucose-alanine cycle and AMPK signaling, more targeted nutritional and medical food products could be developed. nih.govnewestbio.com The journey from a simple chemical compound to a versatile tool in medicine and biotechnology will depend on the continued exploration of its fundamental chemistry and biology.

Q & A

Basic Research Questions

Q. What are the primary research applications of 3-Amino-L-alanine hydrochloride in biochemical studies?

  • This compound is primarily used as a competitive inhibitor of enzymes such as cystathionase (CTH) and glutathione-related enzymes. It facilitates studies on the transsulfuration pathway, which is critical for understanding sulfur metabolism and oxidative stress responses . Methodologically, it is employed in enzyme kinetics assays to determine inhibition constants (Kᵢ) and to elucidate substrate-enzyme binding mechanisms.

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Synthesis typically involves chiral resolution or asymmetric synthesis to retain the L-configuration. A referenced method for the DL-form includes protection of the amine group (e.g., Boc protection), coupling with nucleophiles, and subsequent deprotection followed by hydrochloride salt formation . For the L-enantiomer, enzymatic resolution or chiral catalysts may be used to ensure stereochemical purity.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and structural integrity.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% as per research-grade standards) .
  • Melting Point Analysis : 223–227°C (for the DL-form) .
  • Mass Spectrometry (MS) : To verify molecular weight (140.57 g/mol for C₃H₉ClN₂O₂) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • The compound may cause skin irritation, serious eye damage, and respiratory irritation . Recommended precautions include:

  • Use of chemical-impermeable gloves, goggles, and lab coats.
  • Handling in a fume hood to avoid inhalation of dust.
  • Storage at room temperature in a dry environment, away from incompatible substances .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for studying the inhibitory effects of this compound on cystathionase (CTH)?

  • Kinetic Assay Design :

  • Use spectrophotometric methods to monitor substrate conversion (e.g., cystathionine to cysteine).
  • Vary inhibitor concentrations (0.1–10 mM) to generate dose-response curves.
  • Employ Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
    • Buffer Optimization : Adjust pH (7.4–8.0) and ionic strength to mimic physiological conditions, ensuring enzyme stability.

Q. What methodological approaches are used to resolve discrepancies in reported inhibitory constants (Kᵢ) across different studies?

  • Source of Enzyme Variability : Differences in enzyme isoforms (e.g., bacterial vs. mammalian CTH) can alter Kᵢ. Standardize enzyme sources or conduct cross-species comparisons.
  • Assay Conditions : Control for temperature (25°C vs. 37°C), substrate concentration, and pre-incubation time with the inhibitor.
  • Statistical Validation : Use nonlinear regression analysis (e.g., GraphPad Prism) to calculate Kᵢ with confidence intervals .

Q. How does the stereochemical configuration of this compound influence its interaction with enzymatic targets, and what techniques validate this?

  • The L-configuration is critical for binding to chiral enzyme active sites. Techniques to validate stereochemical integrity include:

  • Circular Dichroism (CD) : To confirm optical activity ([α]²⁰/D values).
  • Enzymatic Assays with Racemic Mixtures : Compare inhibition potency between L- and D-forms.
  • X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to map binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.